

solubility of 2-(4-(Dimethylamino)phenyl)ethanol in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-(4-(Dimethylamino)phenyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-(Dimethylamino)phenyl)ethanol, a substituted phenylethanol derivative, is a compound of interest in various fields of chemical and pharmaceutical research. Its unique molecular structure, featuring both polar and nonpolar moieties, gives rise to a specific solubility profile that is critical to its application in drug development, chemical synthesis, and biological studies. Understanding the solubility of this compound in different solvent systems is paramount for designing robust experimental protocols, developing effective drug delivery systems, and ensuring the success of synthetic routes.

This technical guide provides a comprehensive overview of the solubility of **2-(4-(Dimethylamino)phenyl)ethanol**. It delves into the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and offers insights into the interpretation of solubility data. This document is intended to be a valuable resource for researchers and scientists working with this compound, enabling them to make informed decisions in their experimental designs.

Physicochemical Properties of 2-(4-(Dimethylamino)phenyl)ethanol

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its behavior in different solvent systems. The key properties of **2-(4-(Dimethylamino)phenyl)ethanol** are summarized in the table below.

Property	Value	Source(s)
CAS Number	50438-75-0	[1]
Molecular Formula	C ₁₀ H ₁₅ NO	[1]
Molecular Weight	165.23 g/mol	
Melting Point	54-58 °C	[1][2]
Appearance	Solid	
pKa (predicted)	~9.5 (tertiary amine)	
LogP (predicted)	~1.5 - 2.0	

Theoretical Solubility Profile

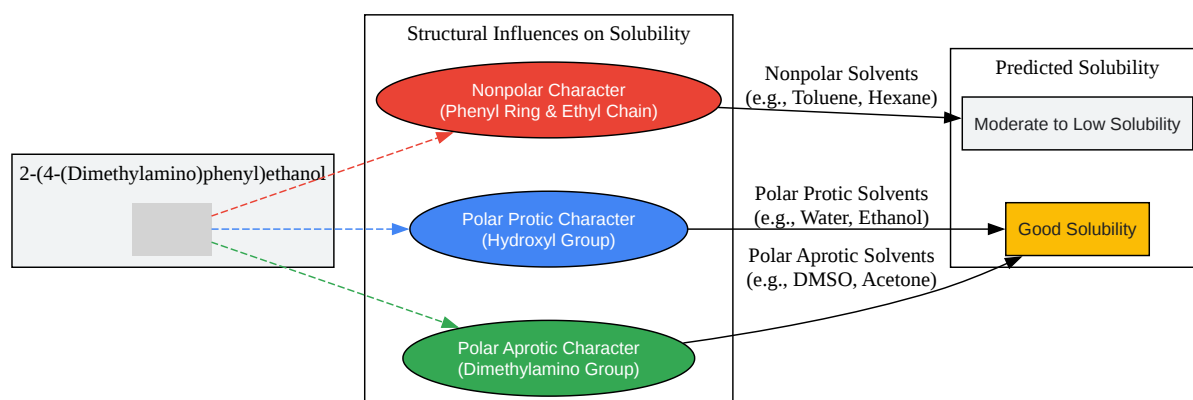
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of **2-(4-(Dimethylamino)phenyl)ethanol** contains distinct regions with differing polarities, which dictates its solubility in various solvents.

Molecular Structure Analysis

The structure of **2-(4-(Dimethylamino)phenyl)ethanol** can be dissected into three key components:

- **Aromatic Phenyl Ring and Ethyl Chain:** These hydrocarbon portions of the molecule are nonpolar and will favorably interact with nonpolar solvents through van der Waals forces.

- Hydroxyl (-OH) Group: This is a polar protic group capable of acting as both a hydrogen bond donor and acceptor. The presence of the hydroxyl group significantly increases the compound's ability to interact with polar protic solvents like water and alcohols.[3][4]
- Tertiary Dimethylamino (-N(CH₃)₂) Group: This is a polar aprotic group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The dimethylamino group contributes to the overall polarity of the molecule and can enhance solubility in polar solvents.[5] Aromatic amines, however, may have reduced water solubility compared to their aliphatic counterparts as the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring.[6]



[Click to download full resolution via product page](#)

Figure 1. Structural determinants of 2-(4-(Dimethylamino)phenyl)ethanol solubility.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, the following solubility profile can be predicted:

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl and dimethylamino groups, both capable of hydrogen bonding, suggests that **2-(4-**

(Dimethylamino)phenyl)ethanol will be soluble in polar protic solvents.[7] The hydroxyl group, in particular, will drive this solubility.[4][8]

- Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Dichloromethane): The overall polarity of the molecule, contributed by both the hydroxyl and dimethylamino groups, indicates a likelihood of good solubility in polar aprotic solvents.[9]
- Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar phenyl ring and ethyl chain will contribute to some solubility in nonpolar solvents. However, the presence of the highly polar hydroxyl and dimethylamino groups will likely limit its solubility in these solvents.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, experimental determination of solubility is essential for obtaining accurate and reliable data for research and development. The shake-flask method is a widely recognized and reliable "gold standard" technique for determining the equilibrium solubility of a compound.

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of **2-(4-(Dimethylamino)phenyl)ethanol**.

1. Preparation:

- Solvent Selection: Choose a range of solvents representing polar protic, polar aprotic, and nonpolar characteristics.
- Vial Preparation: For each solvent, prepare a clear glass vial with a screw cap.
- Compound Addition: Add an excess amount of **2-(4-(Dimethylamino)phenyl)ethanol** to each vial to ensure that a saturated solution is formed.

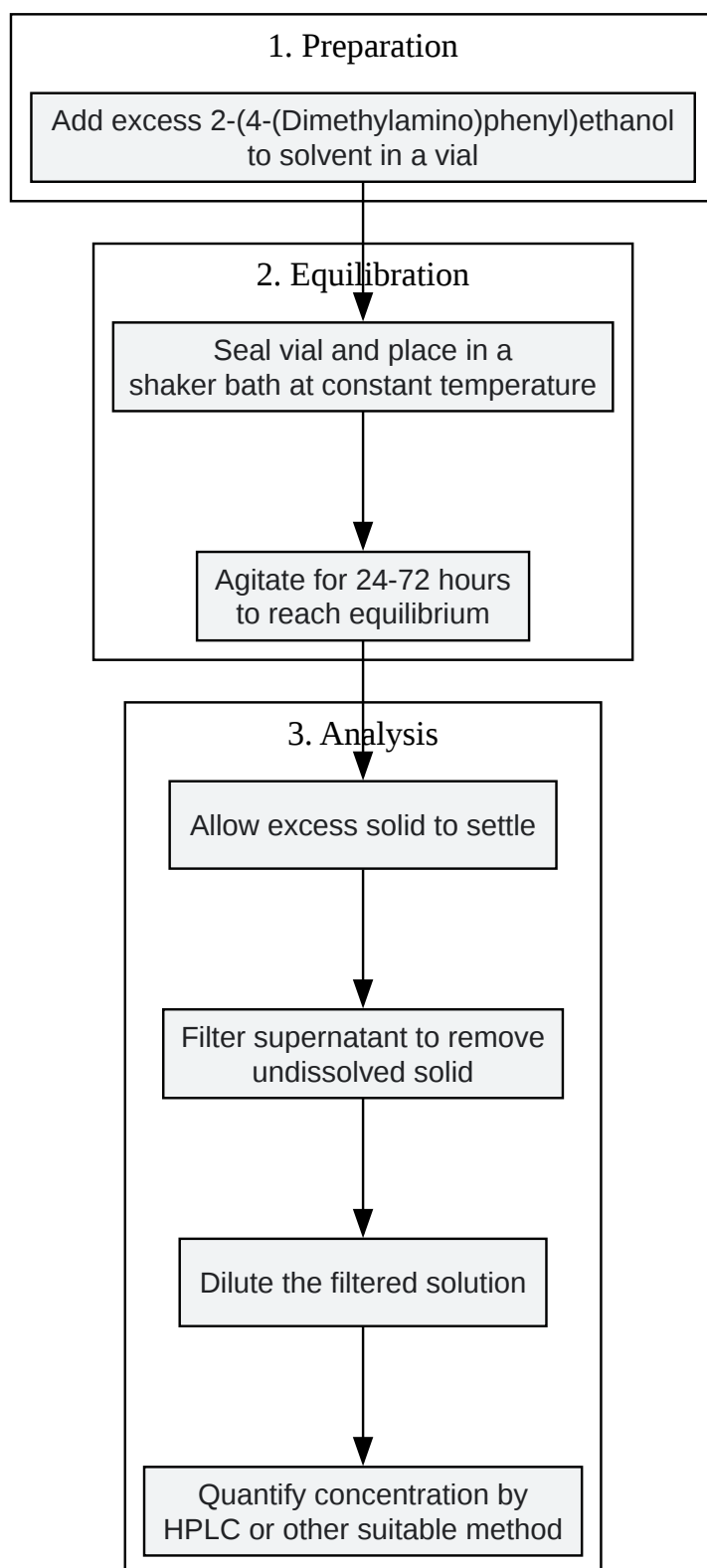
2. Equilibration:

- Incubation: Place the sealed vials in a constant temperature shaker bath, typically at 25 °C or 37 °C, depending on the intended application.

- Agitation: Agitate the vials for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

3. Sample Preparation and Analysis:

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
- Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 μm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
- Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of **2-(4-(Dimethylamino)phenyl)ethanol** in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).



[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for the shake-flask solubility determination method.

Data Interpretation and Reporting

The experimentally determined solubility values should be reported in standard units, such as mg/mL or µg/mL. It is crucial to specify the solvent and the temperature at which the measurement was performed. The results can be summarized in a table for easy comparison.

Table for Reporting Solubility Data:

Solvent	Solvent Class	Temperature (°C)	Solubility (mg/mL)
Water	Polar Protic	25	
Ethanol	Polar Protic	25	
Methanol	Polar Protic	25	
Acetone	Polar Aprotic	25	
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25	
Dichloromethane	Polar Aprotic	25	
Ethyl Acetate	Borderline Polar Aprotic	25	
Toluene	Nonpolar	25	
Hexane	Nonpolar	25	

Safety Precautions

Based on the Safety Data Sheet (SDS), **2-(4-(Dimethylamino)phenyl)ethanol** is considered hazardous.^[10] The following safety precautions should be observed when handling this compound:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.^[11]
- Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.^[11]

- Storage: Store in a tightly closed container in a dry and well-ventilated place.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth with water and seek medical advice.[11]

Conclusion

The solubility of **2-(4-(Dimethylamino)phenyl)ethanol** is a critical parameter that influences its utility in various scientific applications. Its molecular structure, containing both polar and nonpolar groups, suggests good solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. While theoretical predictions provide a useful framework, experimental determination using methods such as the shake-flask protocol is essential for obtaining accurate and reliable data. This guide provides the necessary theoretical background and practical instructions to enable researchers to confidently assess and utilize the solubility characteristics of **2-(4-(Dimethylamino)phenyl)ethanol** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-(Dimethylamino)phenyl)ethanol | CAS 50438-75-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. labolu.ca [labolu.ca]
- 3. The Importance of the Hydroxyl Group in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 4. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ashp.org [ashp.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [solubility of 2-(4-(Dimethylamino)phenyl)ethanol in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583679#solubility-of-2-4-dimethylamino-phenyl-ethanol-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com